molecular formula C15H14N4O2 B10982709 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10982709
M. Wt: 282.30 g/mol
InChI Key: GTJYXJXGHYZECT-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide is a compound that features a quinoline core with a hydroxy group at the 4-position and an imidazole moiety attached via an ethyl linker to the nitrogen atom at the 3-position. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Imidazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinoline-3-carboxamide derivatives with carbonyl functionalities.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting the activity of metalloenzymes. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the imidazole moiety, making it less versatile in terms of biological activity.

    N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.

    4-hydroxy-N-(2-phenylethyl)quinoline-3-carboxamide: Contains a phenylethyl group instead of an imidazole moiety, altering its biological activity.

Uniqueness

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of both the hydroxy group and the imidazole moiety. This combination allows for diverse chemical reactivity and a broad range of biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H14N4O2/c20-14-11-3-1-2-4-13(11)18-8-12(14)15(21)17-6-5-10-7-16-9-19-10/h1-4,7-9H,5-6H2,(H,16,19)(H,17,21)(H,18,20)

InChI Key

GTJYXJXGHYZECT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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